ClogP Differential Between 2-Ethyl and 2-Methyl 6-Chloroquinazolinones Drives Differential CNS Permeability Prediction
The computed logarithm of the octanol-water partition coefficient (ClogP) for 6-chloro-2-ethyl-4(3H)-quinazolinone is 2.18, based on the ZINC database entry ZINC36047732 [1]. For the direct 2-methyl analog (6-chloro-2-methylquinazolin-4(3H)-one, CAS 7142-09-8), the ClogP is approximately 1.50 . The increased lipophilicity of the 2-ethyl analog is likely to result in higher passive membrane permeability and potentially enhanced CNS penetration, a critical differentiator for anticonvulsant drug discovery programs.
| Evidence Dimension | ClogP (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.18 (ZINC36047732) |
| Comparator Or Baseline | 6-chloro-2-methylquinazolin-4(3H)-one: ClogP ~1.50 |
| Quantified Difference | ΔClogP ≈ +0.68 log units (approximately 4.8-fold higher theoretical partition coefficient) |
| Conditions | In silico calculation using ZINC and standard QSAR models |
Why This Matters
In CNS-focused programs, a ClogP in the 2–3 range is often desirable for blood-brain barrier penetration; the 2-ethyl derivative occupies a more favorable lipophilicity space than the 2-methyl congener, reducing the need for additional lipophilic modifications.
- [1] ZINC Database. ZINC36047732: 6-chloro-2-ethylquinazolin-4(3H)-one. Irwin, J.J., Shoichet, B.K., UCSF. View Source
